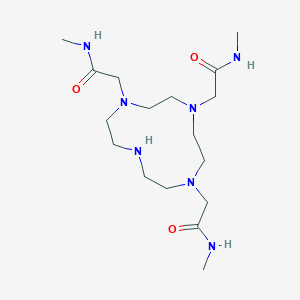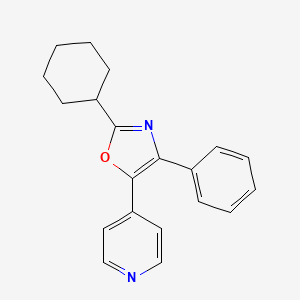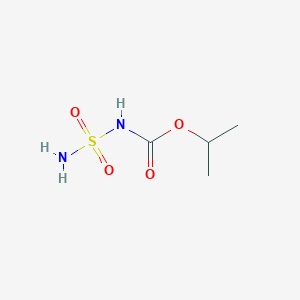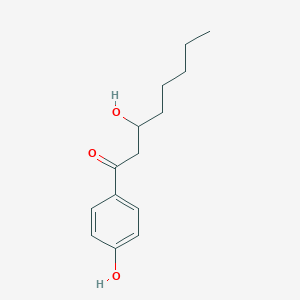![molecular formula C12H20N2O4Si B12522855 N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide CAS No. 657402-98-7](/img/structure/B12522855.png)
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is a chemical compound that features a pyridine ring substituted with a carboxamide group and a trimethoxysilylpropyl group. This compound is known for its applications in various fields, including material science, chemistry, and biology, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 3-(trimethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds, which are essential in the formation of polymeric networks.
Substitution: The pyridine ring can participate in electrophilic substitution reactions due to the electron-donating nature of the carboxamide group.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or humid conditions.
Condensation: Often facilitated by acidic or basic catalysts.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under controlled conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds and polymeric structures.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
作用机制
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its role as a coupling agent, as it allows the compound to form stable bonds with various substrates, enhancing their properties. The pyridine ring can also interact with metal ions, making it useful in catalysis and material science applications.
相似化合物的比较
Similar Compounds
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Similar in structure but contains an ethylenediamine group instead of a pyridine ring.
N-(3-Trimethoxysilylpropyl)pyrrole: Contains a pyrrole ring instead of a pyridine ring.
Uniqueness
N-[3-(Trimethoxysilyl)propyl]pyridine-2-carboxamide is unique due to the presence of both a pyridine ring and a trimethoxysilylpropyl group. This combination allows it to participate in a wide range of chemical reactions and form stable bonds with various substrates, making it highly versatile in scientific research and industrial applications.
属性
CAS 编号 |
657402-98-7 |
|---|---|
分子式 |
C12H20N2O4Si |
分子量 |
284.38 g/mol |
IUPAC 名称 |
N-(3-trimethoxysilylpropyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H20N2O4Si/c1-16-19(17-2,18-3)10-6-9-14-12(15)11-7-4-5-8-13-11/h4-5,7-8H,6,9-10H2,1-3H3,(H,14,15) |
InChI 键 |
OAVLCVOXGYIFPL-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNC(=O)C1=CC=CC=N1)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
![1H-Pyrazole-3-propanol, 1-(cyclohexylmethyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12522809.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)





![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)


